molecular formula C10H11NO B14720946 6-Phenyl-5,6-dihydro-4H-1,3-oxazine CAS No. 13156-34-8

6-Phenyl-5,6-dihydro-4H-1,3-oxazine

Cat. No.: B14720946
CAS No.: 13156-34-8
M. Wt: 161.20 g/mol
InChI Key: GDGONBKQNVWRBL-UHFFFAOYSA-N
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Description

6-Phenyl-5,6-dihydro-4H-1,3-oxazine is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . It is classified as a 5,6-dihydro-4H-1,3-oxazine, a six-membered heterocyclic scaffold containing both oxygen and nitrogen in its ring structure . The 1,3-oxazine core is a recognized privileged structure in medicinal and synthetic chemistry. While specific biological data for this particular phenyl-substituted analogue is not extensively reported in the public domain, the broader class of 1,3-oxazine derivatives has demonstrated significant research value. These compounds are frequently explored as key synthetic intermediates and as potential pharmacologically active agents . Related 1,3-oxazine structures have been investigated for their ability to inhibit pro-inflammatory transcription factors like NF-κB and to induce programmed cell death, such as paraptosis and apoptosis, in cancer cell models via pathways involving reactive oxygen species (ROS) and JNK signaling . Furthermore, structurally similar dihydro-1,3-oxazines have been utilized as monomers in ring-opening polymerizations to create novel polymeric materials . As a building block, this compound offers researchers a versatile scaffold for further chemical modification and exploration in various fields, including drug discovery and materials science . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

13156-34-8

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

6-phenyl-5,6-dihydro-4H-1,3-oxazine

InChI

InChI=1S/C10H11NO/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,8,10H,6-7H2

InChI Key

GDGONBKQNVWRBL-UHFFFAOYSA-N

Canonical SMILES

C1CN=COC1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Autocyclo-O-Alkylation of N-(3-Bromopropyl)amides

Reaction Mechanism and Conditions

This method involves the intramolecular cyclization of N-(3-bromopropyl)amides under neutral conditions. Electron-donating substituents on the amide α-carbon enhance cyclization efficiency. For 6-phenyl derivatives, the starting material N-(3-bromopropyl)benzamide undergoes autocyclization in chloroform at room temperature, yielding 6-phenyl-5,6-dihydro-4H-1,3-oxazine hydrobromide.

Key Steps:
  • Substrate Preparation : Synthesis of N-(3-bromopropyl)benzamide via acylation of 3-bromopropylamine with benzoyl chloride.
  • Cyclization : Stirring in chloroform for 12–24 hours, followed by filtration and recrystallization from ethanol.
Optimization Notes:
  • Solvent Choice : Chloroform provides optimal polarity for cyclization without side reactions.
  • Yield : 65–72% (dependent on substituent electronic effects).

Cyanogen Bromide-Mediated Cyclization of Amino Alcohols

Protocol from Patent Literature

A U.S. patent outlines the synthesis of 2-amino-5,6-dihydro-4H-1,3-oxazines using cyanogen bromide (CNBr). For 6-phenyl derivatives, 3-amino-1-phenyl-1-propanol is reacted with CNBr in methanol under basic conditions (sodium acetate).

Procedure:
  • Amino Alcohol Synthesis : Reduction of β-phenylpropionitrile with lithium aluminum hydride (LiAlH₄) in ether yields 3-amino-1-phenyl-1-propanol.
  • Cyclization :
    • Dissolve 3-amino-1-phenyl-1-propanol (10 mmol) and sodium acetate (12 mmol) in methanol.
    • Add CNBr (12 mmol) dropwise at 0°C.
    • Stir for 8 hours at room temperature, then concentrate and extract with ether.
    • Treat with anhydrous HCl to precipitate the hydrochloride salt.
Data Table:
Starting Material Base Solvent Time (h) Yield (%)
3-Amino-1-phenyl-1-propanol Sodium acetate Methanol 8 68

Microwave-Assisted Solvent-Free Synthesis

One-Pot Condensation of Carboxylic Acids and 3-Aminopropanol

Sharif University researchers developed a solvent-free method using microwave irradiation. For 6-phenyl derivatives, phenylacetic acid and 3-aminopropanol are condensed under catalytic conditions.

Steps:
  • Reactants : Equimolar phenylacetic acid and 3-aminopropanol.
  • Catalyst : Fly-ash:sulfuric acid (1:1 w/w).
  • Conditions : Microwave irradiation (800 W, 3–4 minutes).
  • Workup : Purification via silica gel chromatography (petroleum ether:ethyl acetate, 3:1).
Advantages:
  • Reaction Time : 3–4 minutes vs. 48 hours for conventional heating.
  • Yield : 74%.

Gold(I)-Catalyzed Denitrogenation Cyclization

Application to Azide Substrates

A recent study utilized gold(I) complexes (e.g., XPhosAu(NCCH₃)SbF₆) to catalyze the cyclization of α-propargyloxy-β-azido compounds. For 6-phenyl derivatives, 3-azido-1-phenyl-1-propanol undergoes 6-endo-dig cyclization.

Procedure:
  • Substrate Synthesis : Azidation of 3-bromo-1-phenyl-1-propanol with sodium azide.
  • Cyclization :
    • React 3-azido-1-phenyl-1-propanol (1 mmol) with XPhosAu(NCCH₃)SbF₆ (5 mol%) in dichloromethane.
    • Stir at 25°C for 20 minutes.
    • Isolate via flash chromatography.
Yield**: 82% (with NTf₂⁻ counterion).

Comparative Analysis of Methods

Efficiency and Practicality

Method Yield (%) Time Scalability
Autocyclo-O-Alkylation 65–72 12–24 h Moderate
CNBr Cyclization 68 8 h High
Microwave Synthesis 74 3–4 min High
Gold(I)-Catalyzed 82 20 min Low

Substrate Flexibility

  • Electron-Withdrawing Groups : Reduce yields in autocyclization (e.g., nitro: 58%).
  • Steric Hindrance : Bulkier aryl groups (e.g., 2-naphthyl) require longer reaction times in microwave synthesis.

Challenges and Optimization Strategies

Byproduct Formation

  • Hydrolysis : Oxazine rings are prone to hydrolysis in acidic conditions. Use anhydrous solvents and neutral pH.
  • Polymerization : Gold-catalyzed methods may form dimers; adding molecular sieves suppresses this.

Catalytic Improvements

  • Fly-ash:H₂SO₄ : Reusable for 5 cycles without significant yield drop.
  • Counterion Effects : Replacing SbF₆⁻ with NTf₂⁻ in gold catalysts increases reaction rate 3-fold.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring into other functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce different functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 6-Phenyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, certain derivatives of oxazine have been shown to inhibit reverse transcriptase in HIV-1 .

Comparison with Similar Compounds

Structural and Functional Variations

Table 1: Substituent-Dependent Bioactivity of Selected 4H-1,3-Oxazine Derivatives

Compound Substituents Activity (IC₅₀/EC₅₀) Key Application Reference
6-Phenyl derivative Phenyl at C6 N/A Peptidomimetics
LTURM34 Varied aryl/alkyl groups 0.1 µM (Kinase X) Anticancer
4-Benzoylacetoxy derivative Benzoyl at C4 60% survival increase Antihypoxic
e1 (antitubercular) 3-Bromophenyl 0.5 µg/mL Antibacterial

Table 2: Physical and Spectral Data of Selected Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Melting Point (°C) Reference
6-Phenyl derivative 7.24–7.19 (m, 3H, ArH) 166.2 (C=N), 55.2 (OCH₃) Oil
2-(4-Bromophenyl) derivative 7.49 (d, J=10.9 Hz, ArH) 132.6 (C-Br) 73–75
4-(4-Bromophenyl) derivative 7.78 (d, J=10.9 Hz, ArH) 154.7 (OCN) N/A

Pharmacological and Material Advantages Over Analogs

  • Selectivity in Drug Design : 4H-1,3-oxazine derivatives outperform pyran analogs in kinase inhibition due to reduced off-target interactions. For instance, LTURM34 shows 10-fold higher selectivity for DNA-PK than NU7441 .
  • Conformational Control in Peptides : Incorporation of the oxazine ring into peptidomimetics stabilizes s-cis rotamers of proline residues via n→π* interactions, enhancing structural rigidity .
  • Polymer Applications : Unlike 2-oxazoline-based polymers, poly(2-alkyl-2-oxazine) derivatives exhibit superior thermoresponsive behavior and drug-loading capacity .

Limitations and Challenges

  • Synthetic Complexity : Enantioselective synthesis of 6-phenyl derivatives requires specialized catalysts (e.g., chiral copper complexes), limiting scalability .
  • Stability Issues : N-(3-bromopropyl)amide precursors for oxazine synthesis are prone to autocyclization, necessitating rapid purification .
  • Activity-Selectivity Trade-offs : While halogenated derivatives (e.g., 4-bromophenyl) enhance antibacterial activity, they may reduce solubility .

Q & A

Q. What are the common synthetic routes for 6-phenyl-5,6-dihydro-4H-1,3-oxazine, and how do reaction conditions influence product selectivity?

Methodological Answer: this compound can be synthesized via the Boyer reaction , where 2-azidoalcohols react with aldehydes under acidic conditions. For example, benzaldehyde reacts with 1-azido-2-propanol in sulfuric acid to yield oxazine derivatives . Alternatively, Schmidt reactions of azido-epoxides can generate intermediates that rearrange into oxazines (e.g., via 1,2-alkyl shifts) . Solvent choice (e.g., toluene vs. dimethyl ether) and substrate substitution patterns significantly affect selectivity between aldehydes and ketones .

Q. How is NMR spectroscopy utilized to characterize this compound derivatives?

Methodological Answer: ¹H and ¹³C NMR are critical for structural elucidation. For example:

  • ¹H NMR of 2-(4-chlorophenyl)-5,6-dihydro-4H-1,3-oxazine shows:
    • δ 1.97 ppm (CH₂CH₂CH₂), δ 3.60 ppm (CH₂N), δ 4.35 ppm (CH₂O), and aromatic protons at δ 7.30–7.84 ppm .
  • ¹³C NMR confirms the C=N resonance at ~154.7 ppm (OCN) and aromatic carbons at 128–136 ppm .
    IR spectroscopy complements NMR data, with C=N stretches observed at 1648–1665 cm⁻¹ .

Advanced Research Questions

Q. How do hetero-Diels-Alder reactions enable stereoselective synthesis of oxazine-containing polycyclic systems?

Methodological Answer: The hetero-Diels-Alder reaction between enimides and N-acylimines generates 5,6-dihydro-4H-1,3-oxazine intermediates, which undergo Brønsted acid-mediated rearrangements to form diastereoselective pyrimido[2,1-a]isoindole derivatives. For example, this method achieves three continuous stereocenters with high selectivity . Key factors include:

  • Temperature control (e.g., 5°C for intermediate isolation vs. 120°C for polymerization) .
  • Acid choice (e.g., triflic acid for regioselective rearrangement) .

Q. What strategies exist for halogenating the oxazine ring, and how do electrophilic reagents influence product diversity?

Methodological Answer: Electrophilic halogenation using reagents like NXS (X = F, Cl, Br, I) enables selective functionalization. For example:

  • N-Chlorosuccinimide (NCS) reacts with N-cinnamylbenzimidazoles to yield chlorinated dihydro-oxazines (up to 98% yield) .
  • Stereochemical control is achieved via substrate preorganization, as seen in the synthesis of 5-bromo-6,6-difluoro derivatives using ICDA (intramolecular chaperone-assisted dual-anchoring) activation .

Q. How do copolymerization reactions involving oxazine derivatives expand their applications in materials science?

Methodological Answer: 5,6-Dihydro-4H-1,3-oxazines participate in zwitterionic copolymerization with electron-deficient monomers (e.g., acrylic acid). For example:

  • Zwitterion intermediates (e.g., from 2-phenyl-5,6-dihydro-4H-1,3-oxazine and acrylic acid) polymerize at 120°C to form 1:1 alternating copolymers .
  • Applications include stimuli-responsive polymers and drug delivery systems due to pH-sensitive oxazine rings .

Q. What biological activities have been reported for this compound derivatives?

Methodological Answer:

  • Antibacterial activity : Isoflavone-fused oxazine hybrids exhibit synergistic effects with ampicillin against resistant strains .
  • Antitumor activity : Dihydro-1,3-oxazines condensed with aromatic rings show inhibitory effects in vitro .
  • Neuropharmacological potential : Structural analogs (e.g., xylazine derivatives) act as α₂-adrenergic agonists, though off-target effects require careful evaluation .

Q. How are computational methods employed to predict the reactivity and stability of oxazine derivatives?

Methodological Answer:

  • DFT calculations optimize transition states in Schmidt reactions, predicting stereoselectivity in fused oxazine-estrone derivatives .
  • Molecular docking evaluates interactions between oxazine hybrids and bacterial targets (e.g., penicillin-binding proteins) .

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